molecular formula C11H18Cl2N2 B6176619 (3S)-3-methyl-1-phenylpiperazine dihydrochloride CAS No. 2307784-13-8

(3S)-3-methyl-1-phenylpiperazine dihydrochloride

Cat. No.: B6176619
CAS No.: 2307784-13-8
M. Wt: 249.18 g/mol
InChI Key: WGCGAXNLMBPXJB-XRIOVQLTSA-N
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Description

(3S)-3-methyl-1-phenylpiperazine dihydrochloride is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methyl group at the third position and a phenyl group at the first position of the piperazine ring, along with two hydrochloride groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-methyl-1-phenylpiperazine dihydrochloride can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these intermediates yields the desired piperazine derivative.

Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This process includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production of 1-methyl-3-phenylpiperazine, a closely related compound, involves the use of a novel intermediate, 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine . This method is advantageous due to its high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-methyl-1-phenylpiperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

(3S)-3-methyl-1-phenylpiperazine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-3-methyl-1-phenylpiperazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to neurotransmitter receptors, modulating their activity and influencing neurotransmission. This interaction can affect various signaling pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-phenylpiperazine: A closely related compound with similar structural features.

    1-phenylpiperazine: Another piperazine derivative with a phenyl group at the first position.

    4-methylpiperazine: A piperazine derivative with a methyl group at the fourth position.

Uniqueness

(3S)-3-methyl-1-phenylpiperazine dihydrochloride is unique due to its specific stereochemistry and the presence of both methyl and phenyl groups. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-3-methyl-1-phenylpiperazine dihydrochloride involves the reaction of 3-methylpiperazine with benzyl chloride to form N-benzyl-3-methylpiperazine, which is then reacted with phenyl magnesium bromide to form (3S)-3-methyl-1-phenylpiperazine. The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "3-methylpiperazine", "benzyl chloride", "phenyl magnesium bromide", "hydrochloric acid" ], "Reaction": [ "Step 1: React 3-methylpiperazine with benzyl chloride in the presence of a base such as sodium hydroxide to form N-benzyl-3-methylpiperazine.", "Step 2: React N-benzyl-3-methylpiperazine with phenyl magnesium bromide in anhydrous ether to form (3S)-3-methyl-1-phenylpiperazine.", "Step 3: Treat (3S)-3-methyl-1-phenylpiperazine with hydrochloric acid to form the dihydrochloride salt." ] }

CAS No.

2307784-13-8

Molecular Formula

C11H18Cl2N2

Molecular Weight

249.18 g/mol

IUPAC Name

(3S)-3-methyl-1-phenylpiperazine;dihydrochloride

InChI

InChI=1S/C11H16N2.2ClH/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11;;/h2-6,10,12H,7-9H2,1H3;2*1H/t10-;;/m0../s1

InChI Key

WGCGAXNLMBPXJB-XRIOVQLTSA-N

Isomeric SMILES

C[C@H]1CN(CCN1)C2=CC=CC=C2.Cl.Cl

Canonical SMILES

CC1CN(CCN1)C2=CC=CC=C2.Cl.Cl

Purity

95

Origin of Product

United States

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